Antimicrobial activity: Several papers describe the synthesis and evaluation of pyrazole-linked 1,2,4-oxadiazole derivatives with antibacterial and antifungal activity. [, , , ]
Antitumor activity: Research on biarylpyrazolyl oxadiazole derivatives highlights their potential as potent and selective cannabinoid-1 receptor antagonists for the treatment of obesity. [] Additionally, pyrazole-linked 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have shown promise as antitumor agents. []
Xanthine oxidase inhibitory activity: 2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles have been investigated for their ability to inhibit xanthine oxidase. []
5-Lipoxygenase activating protein (FLAP) inhibition: Oxadiazole-containing compounds have been developed as FLAP inhibitors, showcasing their potential for treating inflammatory diseases. []
MET kinase inhibition: The compound AMG 337, a potent and selective inhibitor of MET kinase, incorporates a 1-methyl-1H-pyrazol-4-yl moiety in its structure. []
Synthesis Analysis
Cyclocondensation reactions: This method is frequently employed for the synthesis of pyrazolyl-1,2,4-oxadiazoles by reacting pyrazole carboxylates with aryl imidoximes. [, ]
Reaction with hydrazine hydrate: This versatile reagent is used to convert carboxylic acid derivatives to hydrazides, which serve as key intermediates for synthesizing triazoles, thiadiazoles, and oxadiazoles. [, , , , , , , , , , ]
Reaction with carboxylic acids or acid chlorides: These reactions are used to introduce various substituents on the heterocyclic rings, often via acylation or amidation. [, , , , , , , ]
Mannich reaction: This reaction introduces an aminomethyl group into the heterocyclic ring system, providing a handle for further functionalization. [, ]
Multicomponent reactions: These reactions allow for the efficient synthesis of complex heterocyclic systems in a single step. [, ]
Pyrazole ring: This five-membered heterocycle with two nitrogen atoms can be substituted at different positions, influencing the compound's biological activity. [, , , , , , , , , , , , , , ]
Oxadiazole ring: This five-membered heterocycle can exist as 1,2,4-oxadiazole or 1,3,4-oxadiazole isomers, with diverse biological activities. [, , , , , , , , , , , , , , , , , , ]
Tetrahydrofuran ring: This saturated five-membered oxygen heterocycle is found in various bioactive natural products and pharmaceuticals. [, ]
Alkylation: This reaction is used to introduce alkyl groups onto the heterocyclic ring system, influencing its steric and electronic properties. [, , , ]
Acylation: Introducing acyl groups onto the heterocyclic rings can modulate the compound's reactivity and biological activity. [, , , , , , ]
Cyclization: Various methods, including condensation reactions and ring-closing reactions, are employed to form the heterocyclic rings. [, , , , , , , , , , , , , , , ]
Hydrazinolysis: This reaction is utilized to convert esters or acid chlorides to hydrazides, which are valuable intermediates in heterocyclic synthesis. [, , , , , , , , , , ]
Thiation: Replacing oxygen with sulfur atoms can modify the compound's electronic properties and biological activity. [, , ]
Antibacterial activity: Some pyrazole-linked 1,2,4-oxadiazole derivatives are believed to exert their antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. []
Antifungal activity: The mechanism of action for antifungal pyrazole and 1,2,4-triazole derivatives often involves inhibition of 14α-demethylase lanosterol, a key enzyme in fungal ergosterol biosynthesis. []
Antitumor activity: Biarylpyrazolyl oxadiazole derivatives can act as cannabinoid-1 receptor antagonists, leading to decreased food intake and weight loss in obese individuals. []
Xanthine oxidase inhibition: 2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles are thought to inhibit xanthine oxidase by competing with its natural substrate, xanthine. []
FLAP inhibition: Oxadiazole-containing FLAP inhibitors prevent the synthesis of leukotrienes, inflammatory mediators involved in various diseases. []
Spectroscopic methods: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to identify functional groups, determine molecular structures, and analyze the composition of the compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Chromatographic techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compounds and separate them from mixtures. [, ]
Thermal analysis: Differential scanning calorimetry (DSC) provides information about the thermal stability and melting point of the compounds. []
Applications
Development of new antimicrobial agents: Pyrazole-linked 1,2,4-oxadiazole derivatives with promising antibacterial and antifungal activity could lead to new drugs for treating microbial infections. [, , , ]
Cancer therapy: Biarylpyrazolyl oxadiazole derivatives, acting as cannabinoid-1 receptor antagonists, have potential for treating obesity and possibly other metabolic disorders. [] Pyrazole-linked 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles also show promise as antitumor agents. []
Treatment of inflammatory diseases: Oxadiazole-containing FLAP inhibitors could be developed into drugs for managing inflammatory conditions. []
Treating gout and other hyperuricemia-related diseases: 2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, with their xanthine oxidase inhibitory activity, could be used to lower uric acid levels in the body. []
Compound Description: This series of compounds, denoted as 6a-o, were synthesized through a cyclocondensation reaction between ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3a-c) and aryl imidoxime (5a-e). These compounds were characterized spectroscopically and screened for in vitro antibacterial activity against Bacillus subtilis (NCIM 2063), Staphylococcus albus (NCIM 2178), Escherichia coli (NCIM 2574), Proteus mirabilis (NCIM 2388) and antifungal activity against Aspergillus niger (ATCC 504) and Candida albicans (NCIM 3100) [].
Relevance: These compounds share the core structure of a pyrazolyl-1,2,4-oxadiazole with the target compound, 5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. The variation lies in the substituents on the pyrazole and oxadiazole rings. [] (https://www.semanticscholar.org/paper/9333c1bc1fdb82d9e6c77c3d1878dd8a8ecd0856)
Compound Description: This series of compounds, denoted as 9a–x, were synthesized through a reaction of 5-aryl-N′-hydroxy-1-phenyl-1H-pyrazole-3-carboximidamide (7a–d) with substituted methyl benzoate (8a–f). These compounds were characterized spectroscopically and screened for in vitro antibacterial activity against Gram-positive bacterial strains Bacillus subtilis (NCIM 2063), Staphylococcus albus (NCIM 2178), Gram-negative bacterial strains Escherichia coli (NCIM 2574), and Proteus mirabilis (NCIM 2388), and for antifungal activity against Aspergillus niger (ATCC 504) and Candida albicans (NCIM 3100) []. Notably, some compounds like 9h, 9i, 9j exhibited good activity against B. subtilis and S. albus, while compounds 9a, 9b, 9d, 9k, 9h, and 9j displayed promising antifungal activity against A. niger, comparable or superior to standard antifungal drugs [].
Relevance: These compounds also share the core structure of a pyrazolyl-1,2,4-oxadiazole with 5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. The key structural difference is the position of the pyrazole ring on the oxadiazole ring. In these compounds, the pyrazole is linked at the 3-position of the oxadiazole, whereas in the target compound, it is at the 5-position. [] (https://www.semanticscholar.org/paper/6718c09480cc82c8761bd09829d4bfd79059ba18)
Compound Description: These derivatives were prepared from ethyl 3-phenyl-1H-pyrazole-5-carboxylate and evaluated for in vitro xanthine oxidase inhibitory activity. The configuration of the intermediate 1,3,4-oxadiazole-2-thione and 3-bromobenzylthio substituted 1,3,4-oxadiazole were confirmed through single crystal X-ray diffraction analysis [].
Compound Description: These derivatives include compounds like 3,5-bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole (3a) and 5,5'-bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) (3b), and 3,5-bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole (4a) and 5,5'-bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) (4b). These compounds were characterized using IR, NMR (1H, 13C), elemental analysis, and differential scanning calorimetry (DSC). Their solid-state structures were further analyzed using X-ray diffraction. These compounds exhibit high thermal stability and low sensitivity, with detonation properties comparable to RDX for 3a and 3b. Compounds 4a and 4b demonstrate superior detonation performances and are suggested as potential heat-resistant explosives due to their high decomposition temperatures and low sensitivity [].
2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: This compound, also known as BI 665915, emerged from a series of oxadiazole-containing 5-lipoxygenase-activating protein (FLAP) inhibitors. This compound exhibits excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM) []. Optimization for potency and physicochemical properties resulted in BI 665915, which demonstrated a good cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicted low human clearance, and a low risk for drug-drug interactions due to its cytochrome P450 3A4 profile [].
Relevance: This compound is a more complex analog of 5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, sharing the 1,2,4-oxadiazole and pyrazole core structure. The substituents on both the pyrazole and oxadiazole rings are significantly different, contributing to the specific biological activity of BI 665915 as a FLAP inhibitor. [] (https://www.semanticscholar.org/paper/c1fecce764defe6640dda256a26f08d018e1fc20)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.